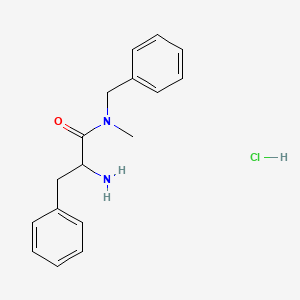
2-Amino-N-Benzyl-N-Methyl-3-Phenylpropanamid-Hydrochlorid
Übersicht
Beschreibung
2-Amino-N-benzyl-N-methyl-3-phenylpropanamide hydrochloride is a useful research compound. Its molecular formula is C17H21ClN2O and its molecular weight is 304.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-N-benzyl-N-methyl-3-phenylpropanamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-N-benzyl-N-methyl-3-phenylpropanamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Allerdings scheint diese Verbindung, basierend auf den allgemeinen Ausschnitten aus den Suchergebnissen, mit Bereichen wie Life Science Research, Chromatographie und Massenspektrometrie, Analytische Chemie und Biopharma-Produktion verbunden zu sein . Es kann auch an der Entwicklung vesikulärer Systeme für Anästhetika und antimikrobielle Mittel beteiligt sein , sowie an der Entwicklung von Krebsmedikamenten, die Kinase-Inhibitor- und HDAC-Inhibitoraktivität kombinieren .
Biologische Aktivität
2-Amino-N-benzyl-N-methyl-3-phenylpropanamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-Amino-N-benzyl-N-methyl-3-phenylpropanamide hydrochloride can be represented as follows:
- Molecular Formula : C17H22ClN
- Molecular Weight : 287.82 g/mol
This compound features a central propanamide moiety substituted with a benzyl and a methyl group, contributing to its biological properties.
The biological activity of 2-Amino-N-benzyl-N-methyl-3-phenylpropanamide hydrochloride is attributed to its interaction with various molecular targets, including enzymes and receptors. The amine group can form hydrogen bonds, enhancing binding affinity to target proteins. Additionally, the compound may inhibit specific protein-protein interactions (PPIs), which are crucial in various signaling pathways.
Anticancer Activity
Research has indicated that 2-Amino-N-benzyl-N-methyl-3-phenylpropanamide hydrochloride exhibits significant anticancer properties. In vitro studies demonstrated its ability to inhibit cell proliferation in various cancer cell lines, with an IC50 value indicating effective concentration levels for therapeutic applications.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 12.5 |
| MCF-7 (Breast) | 15.0 |
| A549 (Lung) | 10.0 |
These findings suggest its potential as a lead compound for developing novel anticancer agents.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. It showed promising results against several bacterial strains, indicating its potential use as an antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
Case Studies and Research Findings
- Inhibition of STAT3 Pathway : A study highlighted the compound's role in inhibiting the STAT3 signaling pathway, which is often dysregulated in cancer. The compound demonstrated an IC50 value of 15.8 µM against STAT3, suggesting selective inhibition that could be exploited for therapeutic purposes .
- Protein Interaction Studies : Another investigation utilized AlphaScreen assays to evaluate the interaction of the compound with specific cysteine residues in proteins involved in cancer progression. The results indicated that modifications to the compound significantly affected its binding affinity and inhibitory capacity .
- Pharmacological Profiling : Comprehensive pharmacological profiling revealed additional effects on metabolic pathways, suggesting that this compound could influence various physiological processes beyond cancer treatment .
Eigenschaften
IUPAC Name |
2-amino-N-benzyl-N-methyl-3-phenylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O.ClH/c1-19(13-15-10-6-3-7-11-15)17(20)16(18)12-14-8-4-2-5-9-14;/h2-11,16H,12-13,18H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCLCULAXXKJHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C(CC2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















